![molecular formula C15H18N2O4 B11833691 1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid CAS No. 1131594-87-0](/img/structure/B11833691.png)
1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is a complex organic compound that features a benzyloxycarbonyl group attached to a biazetidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of benzyl alcohol with phosgene to produce benzyl chloroformate, which is then used to introduce the benzyloxycarbonyl protecting group . The biazetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group or the benzyloxycarbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzyloxycarbonyl group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, modulating the reactivity of the compound. The biazetidine ring structure may interact with biological molecules, influencing their function and activity .
相似化合物的比较
Similar Compounds
1-((Benzyloxy)carbonyl)indoline-2-carboxylic acid: Similar in structure but with an indoline ring instead of a biazetidine ring.
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Features a piperidine ring and is used in similar applications.
Uniqueness
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is unique due to its biazetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
1131594-87-0 |
|---|---|
分子式 |
C15H18N2O4 |
分子量 |
290.31 g/mol |
IUPAC 名称 |
1-(1-phenylmethoxycarbonylazetidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c18-14(19)12-6-16(7-12)13-8-17(9-13)15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19) |
InChI 键 |
HAXZEKLANUVRIN-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



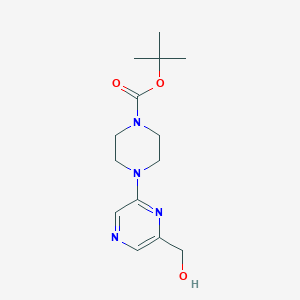

![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)
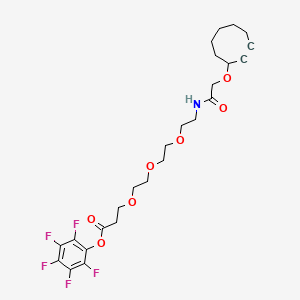
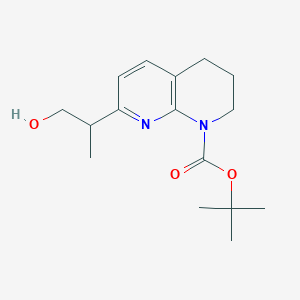

![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

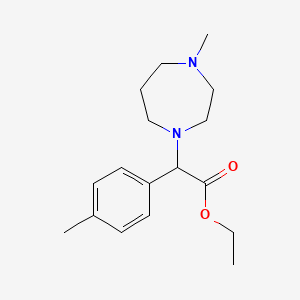
![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)
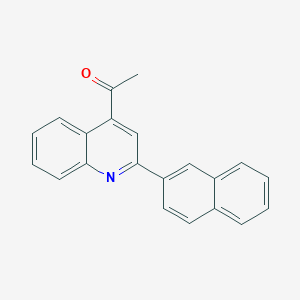
![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

